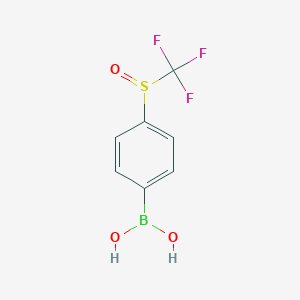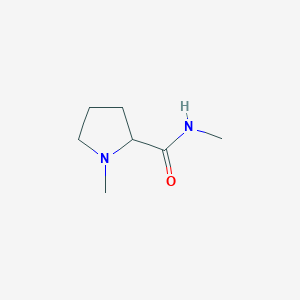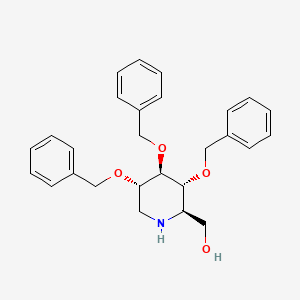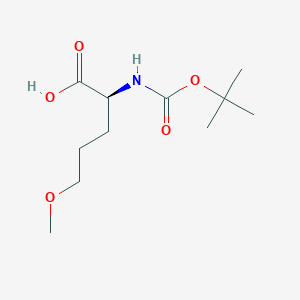
(S)-2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process. The compound also contains a methoxy group attached to the pentanoic acid chain, which can influence its reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The methoxy group can be introduced through a methylation reaction using methanol and a suitable methylating agent.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed using reagents such as trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common for this specific structure.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.
Substitution: Various nucleophiles depending on the desired substitution product.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the target transformation.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amino acid.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Formation of oxidized or reduced derivatives.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins, where the Boc group protects the amino group during the synthesis process.
Medicinal Chemistry: Utilized in the development of pharmaceutical compounds, particularly in the design of peptide-based drugs.
Biological Studies: Employed in studies involving amino acid metabolism and enzyme interactions.
Industrial Applications: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in peptide bond formation, contributing to the synthesis of peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-5-methoxypentanoic acid: Lacks the Boc protecting group, making it more reactive in certain conditions.
(S)-2-((tert-Butoxycarbonyl)amino)-5-hydroxypentanoic acid: Contains a hydroxyl group instead of a methoxy group, which can influence its reactivity and properties.
(S)-2-((tert-Butoxycarbonyl)amino)-5-chloropentanoic acid: Contains a chlorine atom instead of a methoxy group, leading to different reactivity patterns.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid is unique due to the presence of both the Boc protecting group and the methoxy group, which together influence its reactivity and make it a valuable intermediate in peptide synthesis and other chemical transformations.
Properties
Molecular Formula |
C11H21NO5 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12-8(9(13)14)6-5-7-16-4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
InChI Key |
RVCHQJQUXCVSBM-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCOC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCOC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


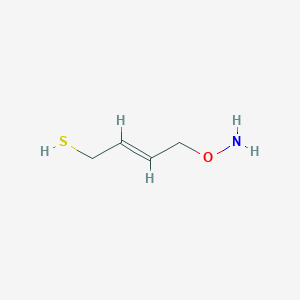
![2-(2-Acetylbenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12854606.png)
![2-Bromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B12854608.png)
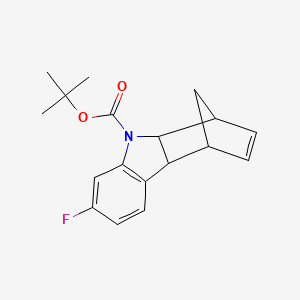
![6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12854614.png)
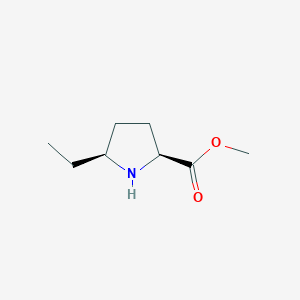
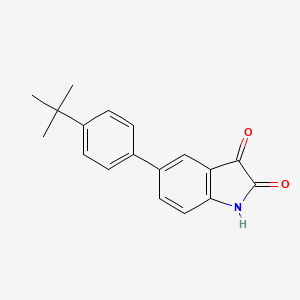

![[4-[4-(4-Hydroxyphenyl)piperazine-1-carbonyl]phenyl]-phenylmethanone](/img/structure/B12854640.png)
